Lamiophlomioside A

Description

Contextualization of Lamiophlomioside A within Natural Product Chemistry

Natural product chemistry, the study of chemical compounds derived from living organisms, has long been a cornerstone of drug discovery and development. Within this vast field, phenylethanoid glycosides (PhGs) represent a significant class of water-soluble compounds characterized by a hydroxyphenylethyl aglycone and a sugar moiety, often with additional acyl groups. rsc.org this compound fits squarely into this classification, contributing to the rich chemical diversity of PhGs. The structural complexity and inherent bioactivity of these compounds make them compelling targets for phytochemical and synthetic research. nih.gov The exploration of novel PhGs like this compound is driven by the potential to uncover new therapeutic leads. rsc.org

Significance of Lamiophlomis rotata as a Source of Bioactive Compounds

Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family, is the principal natural source of this compound. researchgate.net This plant, found at high altitudes in regions of China, Nepal, and Bhutan, has a long history of use in traditional Tibetan medicine for treating conditions such as traumatic injuries, pain, and inflammation. researchgate.netcaymanchem.com Modern phytochemical investigations have revealed that L. rotata is a veritable treasure trove of bioactive compounds, with approximately 127 constituents identified, including iridoids, flavonoids, and, notably, phenylethanoid glycosides. caymanchem.com The plant's documented therapeutic effects in traditional practices have spurred intensive research into its chemical components, including this compound, to understand their pharmacological properties. researchgate.net The chemical composition of L. rotata can vary depending on its geographical origin, which has implications for the standardization of its medicinal preparations. nih.gov

Historical Perspective of Phenylethanoid Glycoside Research in Medicinal Plants

Research into phenylethanoid glycosides dates back several decades, with early studies focusing on their isolation and structural elucidation from various medicinal plants. These compounds have been identified in numerous plant families and are recognized for their wide array of biological activities. wikipedia.org Historically, the investigation of PhGs has been closely linked to the study of plants used in traditional medicine systems worldwide. Verbascoside, one of the most well-studied PhGs, was first isolated in the 1960s and has since been shown to possess antimicrobial and anti-inflammatory properties. nih.govwikipedia.org The continuous development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, has significantly accelerated the discovery and characterization of new PhGs, including this compound. nih.govmdpi.com

Overview of Current Research Landscape on this compound

The current research landscape for this compound is multifaceted, encompassing its identification in plant extracts, structural characterization, and preliminary investigations into its biological relevance. Studies utilizing techniques like UPLC-QTOF-MS have confirmed the presence of this compound in Lamiophlomis rotata. medchemexpress.comselleckchem.com While research specifically on isolated this compound is still emerging, studies on extracts rich in this and other polyphenolic glycosides from L. rotata have demonstrated potential therapeutic effects, such as the amelioration of hepatic fibrosis. nih.gov The focus of ongoing research is to isolate this compound in sufficient quantities to conduct comprehensive biological assays and to explore its potential for chemical synthesis to ensure a stable supply for further investigation.

Structure

2D Structure

Properties

IUPAC Name |

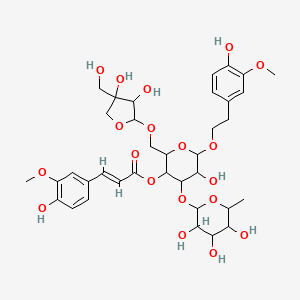

[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O19/c1-17-26(41)27(42)28(43)34(52-17)55-31-29(44)33(49-11-10-19-5-8-21(39)23(13-19)48-3)53-24(14-50-35-32(45)36(46,15-37)16-51-35)30(31)54-25(40)9-6-18-4-7-20(38)22(12-18)47-2/h4-9,12-13,17,24,26-35,37-39,41-46H,10-11,14-16H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMADJYFWGWTKSA-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Structural Elucidation, and Advanced Analytical Methodologies for Lamiophlomioside a

Methodologies for Extraction and Purification of Lamiophlomioside A from Plant Matrix

The isolation of this compound from its natural source, primarily the roots and aerial parts of Lamiophlomis rotata, involves a multi-step process beginning with extraction and followed by various chromatographic purification stages to yield the pure compound. akjournals.comnih.gov

The initial step in isolating this compound involves solid-liquid extraction from the dried and powdered plant material. Phenylethanoid glycosides, being polar in nature, are typically extracted using polar solvents. Common methods involve refluxing the plant material with aqueous solutions of ethanol (B145695) or methanol (B129727). nih.gov

Studies on Lamiophlomis rotata have demonstrated effective extraction of its glycosidic constituents using the following solvent systems:

Aqueous Methanol: A typical procedure involves heating the powdered plant material under reflux with a 70% (v/v) aqueous methanol solution. akjournals.com This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. akjournals.com

Aqueous Ethanol: Refluxing with 70% aqueous ethanol is another established method for extracting total polyphenolic glycosides, which include the phenylethanoid class, from L. rotata. nih.gov

Ultrasonic-Assisted Extraction (UAE): To enhance extraction efficiency, modern techniques such as UAE may be employed. This method uses ultrasonic waves to facilitate cell wall disruption and solvent penetration, often with 70% aqueous methanol, at room temperature. mdpi.com

After extraction, the solvent is typically removed under reduced pressure to yield a crude extract, which then undergoes further purification. nih.gov

The crude extract containing this compound is a complex mixture of various phytochemicals, necessitating advanced chromatographic techniques for separation.

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for separating polar compounds from natural products. tautobiotech.comglobalresearchonline.net It operates without a solid support matrix, which prevents the irreversible adsorption of analytes and ensures high sample recovery. wikipedia.org In HSCCC, separation is achieved based on the differential partitioning of compounds between two immiscible liquid phases. wikipedia.orgaocs.org The instrument holds one liquid as a stationary phase through a strong centrifugal force while pumping the other liquid phase through it as the mobile phase. aocs.orgpan.olsztyn.pl

While specific HSCCC parameters for this compound are not detailed in readily available literature, the successful separation of other phenylethanoid glycosides from L. rotata using this method highlights its suitability. For instance, a two-phase solvent system composed of ethyl acetate/n-butanol/water has been effectively used for separating compounds like Forsythoside B and Verbascoside from the same plant. nih.gov The selection of an appropriate solvent system is critical and is based on the partition coefficient (K) of the target compound.

Other chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are also integral, particularly for analytical assessment of purity and for preparative-scale separation following initial fractionation. akjournals.commdpi.com

Following initial fractionation, further purification is required to isolate this compound to a high degree of purity. This is typically achieved through repeated column chromatography using various stationary phases.

Macroporous Adsorption Resins: The crude extract is often first subjected to chromatography over macroporous resins. nih.gov These resins are synthetic polymers with high porosity and surface area, which can adsorb and separate compounds based on polarity and molecular size. Elution is performed with a gradient of ethanol-water to separate different classes of compounds. forestchemicalsreview.com

Polyamide Resin Chromatography: Polyamide is another stationary phase used effectively for the purification of polyphenolic glycosides from L. rotata. nih.gov It separates compounds based on the formation of hydrogen bonds between the phenolic hydroxyl groups of the glycosides and the amide groups of the resin.

Silica (B1680970) Gel Chromatography: Final purification steps often involve repeated silica gel column chromatography. Different solvent systems, typically mixtures of chloroform, methanol, and water in various ratios, are used to elute the compounds, yielding highly purified this compound.

Chromatographic Separation Strategies (e.g., High-Speed Counter-Current Chromatography)

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. mestrelab.com One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide the necessary data to assemble the complete structure of this compound.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information about the chemical environment of each proton in the molecule. acdlabs.com The chemical shift (δ) indicates the type of proton (aromatic, olefinic, aliphatic, anomeric), the integration of the signal reveals the number of protons, and the splitting pattern (multiplicity) indicates the number of adjacent protons. acdlabs.com For this compound, ¹H-NMR helps identify the protons of the dihydroxyphenylethyl moiety, the caffeoyl group, and the two sugar units (glucose and rhamnose).

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum shows signals for each unique carbon atom in the molecule. oregonstate.edu The chemical shifts are indicative of the carbon's functional group (e.g., carbonyl, aromatic, olefinic, glycosidic carbons). oregonstate.edu This technique confirms the carbon skeleton of the molecule.

The following table provides an overview of the typical chemical shifts expected for the key structural components of this compound.

| Structural Moiety | Atom Type | Typical ¹H-NMR Chemical Shift (δ, ppm) | Typical ¹³C-NMR Chemical Shift (δ, ppm) |

| Caffeoyl Group | Aromatic Protons | 6.5 - 7.2 | 114 - 128 |

| Olefinic Protons (α, β) | 6.2 - 7.6 | 115 - 147 | |

| Carbonyl Carbon (C=O) | - | 165 - 170 | |

| Phenylethyl Group | Aromatic Protons | 6.5 - 6.8 | 115 - 131 |

| Methylene Protons (-CH₂-) | 2.7 - 4.2 | 36 - 72 | |

| Glucose | Anomeric Proton (H-1') | ~4.4 | ~103 |

| Other Sugar Protons | 3.2 - 4.0 | 60 - 80 | |

| Rhamnose | Anomeric Proton (H-1'') | ~5.1 | ~102 |

| Methyl Protons (-CH₃) | ~1.1 | ~18 |

This table presents generalized data for phenylethanoid glycosides.

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov For polar and thermally labile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed, often coupled with high-resolution analyzers like Time-of-Flight (TOF). nih.gov

High-Resolution ESI-MS (HR-ESI-MS): This technique provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode). This allows for the unambiguous determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is selected and fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation includes the neutral loss of the sugar units and cleavage of the ester bond, which helps to confirm the sequence and connectivity of the different moieties within the molecule.

The table below outlines the expected mass spectrometric data for this compound (C₂₉H₃₆O₁₅, Molecular Weight: 624.58 g/mol ).

| Ion | Description | Expected m/z |

| [M+Na]⁺ | Sodium Adduct | 647.19 |

| [M-H]⁻ | Deprotonated Molecule | 623.20 |

| [M-H-146]⁻ | Loss of Rhamnose | 477.14 |

| [M-H-162]⁻ | Loss of Caffeoyl Group | 461.16 |

| [M-H-146-162]⁻ | Loss of Rhamnose and Glucose | 315.09 |

| 179.03 | Caffeoyl Moiety Fragment [C₉H₇O₄]⁻ | 179.03 |

| 161.02 | Caffeic Acid Fragment [C₉H₅O₄]⁻ | 161.02 |

This table is based on typical fragmentation patterns for phenylethanoid glycosides.

Integration of Multi-dimensional Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of complex natural products like this compound is a meticulous process that relies on the integration of data from multiple advanced spectroscopic techniques. quanterix.com No single method provides all the necessary information; instead, chemists assemble a structural puzzle using complementary data from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). theanalyticalscientist.comd-nb.info

The process begins with Mass Spectrometry, particularly high-resolution mass spectrometry (HR-MS), which provides the accurate molecular mass and, consequently, the molecular formula of the compound. mdpi.com This is the foundational piece of information upon which the rest of the structural analysis is built.

With the molecular formula established, NMR spectroscopy is employed to map the atomic framework. emerypharma.com

1D NMR: The ¹H-NMR spectrum reveals the number of distinct proton environments, their chemical surroundings (chemical shift), the number of protons in each environment (integration), and connectivity to adjacent protons (spin-spin splitting). emerypharma.com The ¹³C-NMR spectrum complements this by showing the number of unique carbon atoms in the molecule. libretexts.org

2D NMR: For a molecule with the complexity of this compound, 1D spectra often contain overlapping signals that are difficult to interpret. 2D NMR techniques are essential for resolving these ambiguities. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the correlations between protons that are coupled to each other, typically separated by two or three bonds. emerypharma.comresearchgate.net It helps establish spin systems and trace out proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with their directly attached carbons, allowing for the unambiguous assignment of a proton signal to a specific carbon signal. researchgate.netomicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). omicsonline.org This is crucial for connecting the molecular fragments identified using COSY and establishing the final carbon skeleton of the molecule. researchgate.net

The structures of iridoid and phenylethanoid glycosides, such as those found in Lamiophlomis rotata including this compound, have been characterized through the combined application of these spectroscopic methods. researchgate.netrsc.org By systematically interpreting the data from MS, ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments, researchers can confidently assign the complete and unambiguous three-dimensional structure of this compound.

Quantitative and Qualitative Analytical Method Development for this compound

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts. researchgate.net For the quantification of phenylethanoid glycosides like this compound, reversed-phase HPLC is the most common approach. analis.com.myresearchgate.net

A typical HPLC method involves a C18 column as the stationary phase, which effectively separates compounds based on their hydrophobicity. analis.com.my The mobile phase generally consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often acidified with formic or phosphoric acid to improve peak shape and resolution. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings within the structure of this compound absorb UV light at specific wavelengths, allowing for its quantification based on peak area. remedypublications.com

Table 1: Example of HPLC Method Parameters for Phenylethanoid Glycoside Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometer at ~290 nm |

| Column Temperature | 25-35 °C |

This table represents a typical set of parameters for the analysis of phenylethanoid glycosides and may be optimized for specific applications involving this compound. researchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Profile Analysis and Metabolite Identification

For more comprehensive qualitative analysis and metabolite profiling, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is an exceptionally powerful technique. nih.govnih.gov This method offers significant advantages over standard HPLC-UV, particularly in the analysis of complex biological matrices. waters.com UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in much higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. waters.com

The Q-TOF mass spectrometer provides high-mass-accuracy and high-resolution data for both precursor and fragment ions. This allows for the confident determination of elemental compositions and aids in the structural identification of compounds. jmb.or.kr In the context of this compound, UPLC-Q-TOF-MS has been used to identify the compound in extracts of Lamiophlomis rotata. nih.govnih.gov For instance, in one study, this compound was identified with a retention time of 13.64 minutes, exhibiting a quasi-molecular ion peak at m/z 783 [M-H]⁻ in the negative ion mode. nih.gov This level of specificity is crucial for distinguishing between structurally similar compounds and for identifying previously unknown metabolites in complex samples. nih.gov

Validation of Analytical Methods: Assessment of Sensitivity, Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

To ensure an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). analis.com.my Key validation parameters include linearity, sensitivity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). researchgate.net

Linearity: This demonstrates that the method's response (e.g., HPLC peak area) is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of standards and is confirmed by a high correlation coefficient (r²) value, ideally ≥0.999.

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration and is represented by the slope of the calibration curve. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.de It is often estimated based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.desepscience.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. quanterix.comloesungsfabrik.de The LOQ is a critical parameter for the quantitative analysis of low-level components. It is commonly determined as the concentration that provides a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the curve. sepscience.com

Table 2: Example of Validation Parameters from an HPLC Method for a Natural Product

| Parameter | Result |

|---|---|

| Linearity Range (µg/mL) | 62.5 - 1000 |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) (µg/mL) | 9.88 |

| Limit of Quantitation (LOQ) (µg/mL) | 29.93 |

| Accuracy (% Recovery) | >90% |

| Precision (% RSD) | <2% |

This table is based on validation data for docetaxel (B913) and serves as an example of the parameters evaluated during method validation. analis.com.my Specific values for this compound would be determined during its specific method validation.

Development of Standard Reference Materials for this compound Analysis

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference materials used for calibration. romerlabs.com Certified Reference Materials (CRMs) are the gold standard, as they are produced by a metrologically valid procedure and are accompanied by a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability. demarcheiso17025.comnist.gov The development of a CRM is a complex process involving material preparation, homogeneity testing, stability studies, and value assignment through inter-laboratory comparisons using multiple validated analytical techniques. nih.gov

Currently, there are no known CRMs for this compound issued by national metrology institutes like the National Institute of Standards & Technology (NIST). In the absence of a CRM, researchers and quality control laboratories rely on commercially available reference standards. These are highly purified materials sold with a certificate of analysis that typically states the purity as determined by a specific method (e.g., HPLC or qNMR). While not carrying the same metrological weight as a CRM, these reference materials are essential for routine analysis. demarcheiso17025.com It is the responsibility of the end-user to verify the suitability of the reference material for their specific application.

Biosynthesis and Metabolic Pathways of Lamiophlomioside a

Proposed Biosynthetic Pathway of Phenylethanoid Glycosides in Lamiophlomis rotata

The biosynthesis of phenylethanoid glycosides, including Lamiophlomioside A, is an extension of the well-established phenylpropanoid pathway, which is fundamental for producing a vast array of secondary metabolites in plants. nih.gov This pathway originates from primary metabolism, specifically from the aromatic amino acids L-phenylalanine and L-tyrosine, which are themselves products of the shikimate pathway.

The proposed biosynthetic route for PhGs in Lamiophlomis rotata can be outlined as follows:

Formation of Cinnamic Acid Derivatives: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, or the deamination of L-tyrosine by tyrosine ammonia-lyase (TAL) to yield p-coumaric acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

Synthesis of the Hydroxyphenylethyl Aglycone: The p-coumaric acid undergoes further hydroxylations and modifications to form caffeic acid and subsequently hydroxytyrosol (B1673988) (3,4-dihydroxyphenylethanol), which serves as the core phenylethanoid aglycone for many PhGs. This part of the pathway involves several enzymatic steps, including those catalyzed by oxidoreductases and decarboxylases.

Glycosylation: The hydroxytyrosol aglycone is then glycosylated, typically at the phenolic hydroxyl group, with a glucose molecule to form a key intermediate. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).

Acylation and Further Glycosylation: The central glucose moiety is subsequently acylated with a phenylpropanoid-derived acid, such as caffeic acid or ferulic acid, to form an ester linkage. scispace.com For this compound, this involves the attachment of a caffeoyl group. Further glycosylation steps occur, where additional sugar units, like rhamnose and in the specific case of this compound, an apiose, are attached to the central glucose. rsc.orgscispace.com These sequential additions create the complex oligosaccharide chain characteristic of the final molecule.

This multi-step process results in the intricate architecture of this compound, characterized by a hydroxyphenylethyl moiety linked to a complex, acylated sugar chain. scispace.com

Enzymatic Mechanisms and Key Intermediates in this compound Synthesis

The synthesis of this compound is governed by a series of specific enzymatic reactions that build the molecule step-by-step. The mechanisms involve the precise formation of glycosidic and ester bonds, which are energetically demanding transformations.

Key Enzymes and Their Mechanisms:

Phenylalanine Ammonia-Lyase (PAL) & Cinnamate-4-Hydroxylase (C4H): PAL catalyzes the initial non-oxidative deamination of phenylalanine. C4H, a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group onto the cinnamic acid ring. researchgate.net

4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate for various phenylpropanoid branches.

Polyphenol Oxidase (PPO) and Aldehyde Dehydrogenase (ALDH): These enzymes are believed to be involved in the conversion of phenylpropanoid precursors into the hydroxytyrosol aglycone. researchgate.net

UDP-Glycosyltransferases (UGTs): These enzymes are crucial for the glycosylation steps. They transfer sugar moieties from an activated donor, such as UDP-glucose or UDP-rhamnose, to the acceptor molecule (the aglycone or the growing oligosaccharide chain). The mechanism involves a nucleophilic attack from a hydroxyl group of the acceptor onto the anomeric carbon of the UDP-sugar.

Acyltransferases (e.g., BAHD family): These enzymes catalyze the transfer of an acyl group (like the caffeoyl group) from an activated donor (e.g., caffeoyl-CoA) to a hydroxyl group on the central glucose residue. This forms the characteristic ester linkage in phenylethanoid glycosides.

Key Intermediates:

Cinnamic Acid and p-Coumaric Acid: The initial products of the phenylpropanoid pathway.

Caffeic Acid: A dihydroxylated cinnamic acid derivative that is a precursor to both the hydroxytyrosol aglycone and the caffeoyl acyl group.

Hydroxytyrosol: The core phenylethanoid aglycone.

Hydroxytyrosol-glucoside: A key intermediate formed after the first glycosylation step.

Verbascoside (Acteoside): A widely studied PhG that is an important intermediate. It consists of a hydroxytyrosol aglycone, a central glucose, a rhamnose unit, and a caffeoyl group. This compound is a more complex derivative, suggesting it is formed later in the pathway.

Genetic Basis and Gene Expression Profiling of Biosynthetic Enzymes

Recent advances in transcriptomics have begun to unravel the genetic underpinnings of PhG biosynthesis in Lamiophlomis rotata. By integrating metabolome and transcriptome data from plants grown in different habitats, researchers have identified key genes whose expression levels correlate with the accumulation of PhGs. nih.gov

A study on P. rotata roots identified 26 differentially expressed genes (DEGs) associated with the PhG biosynthesis pathway. nih.gov The expression of these genes showed significant correlations with the content of 21 different PhG metabolites. nih.gov This indicates a coordinated regulation of the pathway at the genetic level.

Key genes identified as playing a potential role in regulating PhG biosynthesis in P. rotata are listed below. nih.govresearchgate.net

| Gene Abbreviation | Putative Enzyme Name | Potential Role in PhG Biosynthesis |

| C4H | Cinnamate-4-hydroxylase | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. |

| COMT | Caffeic acid 3-O-methyltransferase | Involved in modifying the phenylpropanoid acyl group (e.g., converting caffeic acid to ferulic acid). |

| 4CL | 4-coumarate-CoA ligase | Activates cinnamic acid derivatives for downstream reactions. |

| ALDH | Aldehyde dehydrogenase | Implicated in the formation of the phenylethanol moiety. |

| PPO | Polyphenol oxidase | May participate in the hydroxylation reactions leading to hydroxytyrosol. |

| UFGT | UDP-glucose: flavonoid 3-O-glucosyltransferase | Represents a class of glycosyltransferases responsible for adding sugar moieties. |

Correlation analysis revealed that the expression of several C4H and COMT genes had a significant positive or negative correlation with the levels of most PhG metabolites, highlighting their crucial regulatory role in the pathway. nih.gov

Influences of Environmental Factors and Cultivation Conditions on this compound Production

The production of secondary metabolites like this compound in plants is not static but is significantly influenced by the plant's environment and growing conditions. mjpms.in These factors can trigger physiological and genetic responses that alter the metabolic flux towards specific compounds.

Altitude: For Lamiophlomis rotata, which grows in high-altitude regions of the Tibetan Plateau (3100–5200 m), altitude is a primary environmental factor. nih.govresearchgate.net Research has demonstrated a clear link between increasing altitude and the accumulation of phenylethanoid glycosides. nih.gov A study comparing P. rotata from four different habitats found that with increasing altitude, the relative content of 15 PhG metabolites increased, along with the expression of seven related biosynthetic genes and the activity of four key enzymes. researchgate.net This suggests that environmental stressors associated with high altitude, such as increased UV radiation, lower temperatures, and hypoxia, stimulate the production of these protective compounds.

Other Key Environmental Factors:

Sunlight and UV Radiation: Higher light intensity and UV-B radiation are known stressors that often lead to the upregulation of the phenylpropanoid pathway as a defense mechanism, enhancing the production of UV-screening compounds like PhGs. mjpms.in

Soil Composition and Nutrients: The availability of nutrients, particularly nitrogen, can influence the allocation of resources between primary growth and secondary metabolism. mjpms.in The mineral content of the soil can affect the activity of various enzymes, thereby influencing the biosynthetic output.

Water Availability: Drought stress is another factor known to stimulate the production of phytochemicals in many plant species as a defense and survival mechanism. mjpms.in

Optimizing cultivation conditions, such as light exposure and nutrient supply, could potentially be used to enhance the production of specific PhGs like this compound. scispace.com

Biotransformation and Microbial Metabolism of this compound

Once ingested, complex natural compounds like this compound undergo biotransformation, a metabolic process that modifies their structure, generally to increase water solubility and facilitate excretion. mhmedical.compharmacologycanada.org This process involves both host enzymes (primarily in the liver) and enzymes produced by the gut microbiota.

Phase I and Phase II Reactions: In the host, biotransformation typically occurs in two phases. mhmedical.comscribd.com

Phase I: Involves reactions like oxidation, reduction, or hydrolysis to introduce or expose functional groups. libretexts.org

Phase II: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group, making the compound more hydrophilic. scribd.comlibretexts.org For phenylethanoid glycosides, common metabolic pathways include glucuronidation, sulfation, and methylation. mdpi.com

Microbial Metabolism: The gut microbiota plays a crucial role in the metabolism of complex glycosides. Many of these large, polar molecules have low bioavailability and reach the colon intact. Here, diverse microbial communities produce a wide array of enzymes capable of breaking them down. nih.govnih.gov

For this compound, microbial metabolism would likely involve:

Hydrolysis of Glycosidic Bonds: Bacterial enzymes such as β-glucosidases, α-rhamnosidases, and apiosidases can cleave the sugar units from the central glucose and the phenylethanol aglycone.

Hydrolysis of the Ester Bond: Microbial esterases can hydrolyze the ester linkage, releasing the caffeoyl group.

Metabolism of Components: The released components—hydroxytyrosol, caffeic acid, and the individual sugars (glucose, rhamnose, apiose)—are then available for absorption by the host or further metabolism by the gut bacteria into smaller molecules like short-chain fatty acids (SCFAs). nih.gov

This microbial processing can significantly alter the biological activity of the parent compound, sometimes producing metabolites with greater or different activities than the original molecule. pharmacologycanada.org

Chemoenzymatic Synthesis Strategies Inspired by Biosynthetic Pathways

The total chemical synthesis of a complex, stereochemically rich molecule like this compound is a formidable challenge due to the need for multiple protecting group manipulations and the difficulty of controlling the stereochemistry of the numerous glycosidic linkages. Chemoenzymatic synthesis offers a powerful alternative by combining the flexibility of chemical synthesis with the unparalleled selectivity of enzymes. nih.govmdpi.com

A plausible chemoenzymatic strategy for this compound, inspired by its biosynthesis, would leverage enzymes as "perfect" catalysts for the most challenging steps. northwestern.edursc.org

Proposed Chemoenzymatic Route:

Chemical Synthesis of Precursors: The core aglycone (hydroxytyrosol) and the activated acyl donor (e.g., a protected caffeic acid derivative) can be efficiently prepared using established organic synthesis methods. The less common sugar, apiose, could also be synthesized chemically.

Enzymatic Glycosylation: The most powerful application of enzymes in this context is for the sequential and stereospecific assembly of the oligosaccharide chain.

A specific glycosyltransferase (or a series of them) could be used to attach the first glucose molecule to the chemically synthesized hydroxytyrosol.

Subsequent glycosyltransferases, identified from L. rotata or engineered, would be used to add the rhamnose and apiose units in the correct positions and with the correct anomeric configuration (α or β). This one-pot multienzyme (OPME) approach can be highly efficient. escholarship.org

Enzymatic Acylation: A selective acyltransferase or a lipase (B570770) could be employed to catalyze the esterification of the central glucose unit with the caffeic acid derivative. Lipases are known for their utility in non-aqueous media and can exhibit high regioselectivity. ijariie.com

Final Deprotection: A final chemical or enzymatic step would be used to remove any protecting groups used during the synthesis to yield this compound.

This approach avoids many of the difficult stereochemical challenges of total synthesis and can lead to higher yields and purity, making it a viable strategy for producing complex natural products. mdpi.comescholarship.org

Pharmacological Activities and Molecular Mechanisms of Action of Lamiophlomioside a in Preclinical Models

Anti-inflammatory Modulatory Effects of Lamiophlomioside A

In vitro Mechanistic Investigations (e.g., NF-kB Pathway Modulation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a primary activator of inflammation, making it a key therapeutic target. nih.gov In unstimulated cells, NF-κB is inactive in the cytoplasm, bound to its inhibitory protein, I-κB. nih.gov However, when stimulated by pro-inflammatory molecules like tumor necrosis factor-alpha (TNF-α), the IKK kinase complex phosphorylates I-κB. nih.govmdpi.com This action leads to the ubiquitination and degradation of I-κB, freeing the NF-κB dimer to move into the nucleus. nih.gov Once in the nucleus, NF-κB binds to promoter elements and initiates the transcription of numerous pro-inflammatory genes. nih.gov

NF-κB can be activated through canonical and non-canonical pathways. The canonical pathway responds to inflammatory cytokines and microbial products, leading to the activation of an IKK complex typically composed of IKKα, IKKβ, and the adaptor protein IKKγ (NEMO). mdpi.com The non-canonical pathway is activated by a different set of ligands from the TNF superfamily and regulates gene expression programs involved in the development and function of lymphoid organs. mdpi.com

Some compounds, like glucocorticoids, exert their anti-inflammatory effects by increasing the expression of IκBα, which keeps NF-κB in the cytoplasm and inactive. clinicaleducation.org Other inhibitors, such as BAY 11-7082, prevent the phosphorylation of IKK-α, thereby downregulating NF-κB activation. wikipedia.org The dual role of NF-κB in both promoting and resolving inflammation presents a complex challenge for therapeutic intervention, as complete inhibition might disrupt its protective anti-inflammatory functions. mdpi.com

In vivo Animal Model Studies of Anti-inflammatory Responses

Preclinical evaluation of anti-inflammatory agents commonly utilizes in vivo animal models to induce and measure inflammatory responses. researchgate.net Standard models include the carrageenan-induced paw edema test in rats and the croton oil-induced ear edema in mice. researchgate.netscielo.br In the carrageenan-induced paw edema model, a pro-inflammatory agent is injected into the paw of a rodent, and the resulting swelling is measured over time to assess the efficacy of a test compound. scielo.brajol.info The volume of the paw is typically measured using a plethysmometer at various intervals after the induction of inflammation. scielo.br

Another common model is carrageenan-induced peritonitis, where carrageenan is injected into the peritoneal cavity, leading to an influx of polymorphonuclear cells. scielo.br The anti-inflammatory effect is evaluated by measuring the volume of the exudate and the number of leukocytes. scielo.br Similarly, the pleurisy test involves injecting carrageenan into the pleural region to induce an inflammatory response, which is then quantified by the volume of exudate and the number of defense cells. scielo.br

The selection of the animal model, such as mice or rats, depends on the specific test and the expected outcomes. scielo.br These models allow for the systemic evaluation of a compound's ability to reduce inflammation. For instance, in some studies, the anti-inflammatory effects of extracts have been shown to be dose-dependent and comparable to standard drugs like indomethacin (B1671933) or diclofenac. researchgate.netajol.info

Analgesic and Anti-nociceptive Properties of this compound

Evaluation in Preclinical Pain Models

The assessment of analgesic and anti-nociceptive properties of compounds like this compound relies on various preclinical pain models. nih.gov These models are designed to mimic different aspects of clinical pain, including acute, inflammatory, and neuropathic pain states. nih.govfrontiersin.org Common models for acute pain involve the application of noxious thermal stimuli, such as in the hot-plate and tail-flick tests, where the latency of the animal's response is measured. frontiersin.orgslideshare.net

Chemical-induced pain models, like the acetic acid-induced writhing test and the formalin test, are also widely used. ajol.infoslideshare.net The writhing test involves injecting a dilute acid into the abdominal cavity of a rodent, which elicits characteristic stretching behaviors. nih.gov The formalin test consists of two phases: an early, acute phase resulting from direct activation of nociceptors, and a later, inflammatory phase. ajol.info This biphasic nature allows for the differentiation between central and peripheral analgesic mechanisms.

For more clinically relevant pain states, models of inflammatory pain (e.g., carrageenan-induced paw edema) and neuropathic pain are employed. nih.gov In addition to measuring reflexive pain behaviors, researchers are increasingly incorporating assessments of pain-depressed behaviors, such as reduced feeding or locomotion, to provide a more holistic understanding of a compound's analgesic efficacy. nih.govnih.gov

Table 1: Common Preclinical Pain Models

| Model Type | Specific Test | Stimulus | Measured Response | Pain Type Simulated |

| Thermal | Hot-Plate Test | Heat | Licking of paws, jumping | Acute |

| Tail-Flick Test | Radiant heat | Flicking of the tail | Acute | |

| Chemical | Acetic Acid-Induced Writhing | Acetic acid injection | Abdominal constrictions and stretching | Visceral, Inflammatory |

| Formalin Test | Formalin injection | Paw licking and biting (biphasic) | Acute and Inflammatory | |

| Mechanical | Randall-Selitto Test | Mechanical pressure | Paw withdrawal threshold | Inflammatory |

| Inflammatory | Carrageenan-Induced Paw Edema | Carrageenan injection | Paw swelling, hyperalgesia | Inflammatory |

Underlying Receptor Interactions and Signaling Cascades

Nociception, the sensory process that provides the signals that lead to pain, involves the activation of specialized sensory receptors called nociceptors. uconn.edutmc.edu These free nerve endings are found throughout the body and respond to noxious thermal, mechanical, and chemical stimuli. uconn.edutmc.edu The activation of nociceptors leads to the generation of action potentials that are transmitted to the central nervous system. uconn.edu

Several types of receptors and ion channels are involved in nociceptive signaling. The Transient Receptor Potential (TRP) channels, such as TRPV1, are key players in detecting thermal and chemical irritants. mdpi.com The activation of these channels leads to an influx of cations, depolarization of the neuron, and the initiation of a pain signal. mdpi.com Protease-activated receptors (PARs), such as PAR2, can also contribute to pain and hyperalgesia by sensitizing TRPV4 channels. uconn.edu

The signaling cascades involved in nociception are complex and can be modulated at various levels. For example, endocannabinoids can produce antinociceptive effects by inhibiting GABAergic neurons in the periaqueductal gray, thereby activating the descending pain-inhibitory pathway. cas.cz Opioid receptors also play a crucial role in modulating pain perception. nih.gov The development of analgesic drugs often targets these receptors and signaling pathways to reduce the excitability of nociceptors or to enhance the activity of endogenous antinociceptive systems. mdpi.comcas.cz

Anti-tumor and Apoptosis-inducing Activities of this compound Analogs or Extracts

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic pathway is triggered by cellular stress and results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.govmdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. nih.gov

Disruptions in the balance of pro-apoptotic and anti-apoptotic proteins can lead to the evasion of apoptosis, a hallmark of cancer. nih.gov Therefore, compounds that can restore the apoptotic process in cancer cells are of significant therapeutic interest. For example, some natural compounds and their analogs have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which can trigger the mitochondrial pathway. frontiersin.org

Several signaling pathways are implicated in the regulation of apoptosis and are often targeted in cancer therapy. The PI3K/Akt and MEK/ERK pathways are frequently overactive in cancer and promote cell survival. frontiersin.org Inhibition of these pathways can lead to the induction of apoptosis. For instance, the anti-malarial drug artesunate (B1665782) and its analogs have been shown to induce apoptosis in various cancer cell lines by suppressing these pro-survival signaling pathways. frontiersin.org

In vitro Cell Line Studies on Cancer Proliferation and Apoptosis Induction

The anti-cancer potential of compounds derived from Lamiophlomis rotata has been investigated in various human cancer cell lines. While studies on the purified this compound are limited, extracts from the plant have demonstrated significant anti-proliferative and pro-apoptotic effects.

Ethereal oil extracts from L. rotata showed a dose-dependent inhibition of proliferation in SGC-7901 human gastric cancer cells, BEL-7402 liver cancer cells, and HL-60 leukemia cells. rsc.org Furthermore, the petroleum ether extract of L. rotata (PEELR) not only inhibited the proliferation and colony formation of the Tca8113 tongue carcinoma cell line but also induced a significant increase in apoptosis. rsc.orgrsc.org Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a key mechanism for many anti-cancer agents. rsc.org

Table 1: In vitro Anti-Proliferative and Apoptotic Effects of Lamiophlomis rotata Extracts

| Extract/Component | Cell Line | Effect | Reference |

|---|---|---|---|

| Ethereal Oil | SGC-7901 (Gastric Cancer) | Inhibition of proliferation | rsc.org |

| Ethereal Oil | BEL-7402 (Liver Cancer) | Inhibition of proliferation | rsc.org |

| Ethereal Oil | HL-60 (Leukemia) | Inhibition of proliferation | rsc.org |

| Petroleum Ether Extract (PEELR) | Tca8113 (Tongue Carcinoma) | Inhibition of proliferation, Induction of apoptosis | rsc.orgrsc.org |

Molecular Targeting of Cell Death Pathways (e.g., Caspase Activation, TGF-β/Smad Signaling)

The induction of apoptosis by constituents of Lamiophlomis rotata is mediated through the modulation of specific molecular signaling pathways. A study on the total polyphenolic glycoside extract of L. rotata (TPLR), which contains this compound, provided significant insights into these mechanisms in hepatic stellate cells (HSCs), which are key to liver fibrosis, a condition that can progress to liver cancer. nih.govresearchgate.net

The TPLR extract was found to promote apoptosis by targeting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. nih.govresearchgate.net This pathway is crucial in regulating cell growth, differentiation, and apoptosis. nih.gov The extract led to a downregulation in the expression of Smad2/3 and Smad4, while upregulating the inhibitory Smad7. nih.govresearchgate.net

Furthermore, the extract significantly increased the expression of several caspases, which are proteases that execute the apoptotic process. nih.gov Specifically, the levels of initiator caspases (caspase-8, -9, -10) and the executioner caspase (caspase-3) were notably enhanced. nih.gov In a separate study, the petroleum ether extract of the plant was shown to induce apoptosis by decreasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, indicating involvement of the intrinsic mitochondrial pathway. rsc.orgrsc.org

Table 2: Molecular Targets of Lamiophlomis rotata Extracts in Cell Death Pathways

| Extract | Molecular Target | Effect | Pathway | Reference |

|---|---|---|---|---|

| Total Polyphenolic Glycoside Extract | Smad2/3, Smad4 | Downregulation | TGF-β/Smad | nih.govresearchgate.net |

| Total Polyphenolic Glycoside Extract | Smad7 | Upregulation | TGF-β/Smad | nih.govresearchgate.net |

| Total Polyphenolic Glycoside Extract | Caspase-3, -8, -9, -10 | Upregulation | Caspase Cascade | nih.gov |

| Petroleum Ether Extract | Bcl-2/Bax Ratio | Decrease | Intrinsic Apoptosis | rsc.orgrsc.org |

In vivo Efficacy in Animal Models of Cancer

While the in vitro data for extracts from Lamiophlomis rotata are promising, specific studies evaluating the in vivo efficacy of purified this compound in animal models of cancer were not identified in the reviewed literature. Research on extracts has been conducted in other disease models, such as CCl₄-induced hepatic fibrosis in mice, where the total polyphenolic glycoside extract demonstrated a significant ameliorative effect. nih.govresearchgate.net This anti-fibrotic activity, mediated by apoptosis of activated hepatic stellate cells, suggests a potential therapeutic role in preventing the progression to hepatocellular carcinoma. nih.gov However, direct evidence of tumor growth inhibition in xenograft or other cancer-specific animal models by this compound is currently lacking and represents an important area for future investigation.

Immunomodulatory Effects of this compound

Modulation of Immune Cell Function in vitro

Studies on extracts from L. rotata have demonstrated direct effects on immune cells. To assess anti-inflammatory activity, the phagocytic function of macrophages was evaluated, indicating an enhancement of innate immune cell activity. rsc.orgrsc.org Macrophages are key players in the immune system, responsible for engulfing pathogens and cellular debris. researchgate.net

Additionally, certain iridoid glycosides isolated from the plant have been shown to significantly inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes, in response to lipopolysaccharide stimulation. rsc.org This suggests a mechanism for the anti-inflammatory properties observed.

In vivo Assessment of Immunological Responses

The immunomodulatory effects of L. rotata extracts have been confirmed in animal models. In a mouse model of acute inflammation, the extract exhibited dose-dependent inhibition of xylene-induced ear edema. rsc.orgnih.gov It also showed protective effects against cotton pellet-induced granuloma formation, a model of chronic inflammation. rsc.orgnih.gov

Table 3: Preclinical Immunomodulatory and Anti-inflammatory Effects of Lamiophlomis rotata Extracts

| Model Type | Model/Assay | Finding | Effect | Reference |

|---|---|---|---|---|

| In vitro | Macrophage Phagocytosis | Enhanced phagocytic function | Innate Immune Modulation | rsc.orgrsc.org |

| In vitro | LPS-stimulated cells | Inhibition of NF-κB activation | Anti-inflammatory | rsc.org |

| In vivo | Xylene-induced ear edema (mouse) | Dose-dependent inhibition of edema | Anti-inflammatory | rsc.orgnih.gov |

| In vivo | Cotton pellet granuloma (rat) | Protection from granuloma formation | Anti-inflammatory | rsc.orgnih.gov |

| Ex vivo / Clinical | PBMCs from Tuberculosis Patients | Modulation of IFN-γ and IL-4 levels | Immune Response Modulation | rsc.org |

Antioxidant Capacity and Mechanisms of this compound

Phenylethanoid glycosides, the class of compounds to which this compound belongs, are known to possess antioxidant properties. akjournals.com Various extracts from Lamiophlomis rotata have been documented to have antioxidant activity. rsc.org This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer.

The primary mechanisms by which antioxidants exert their effects include scavenging free radicals and chelating metal ions. nih.gov Phenolic compounds, which are components of phenylethanoid glycosides, are effective radical scavengers due to their ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species. nih.gov

While the general class of compounds and the plant extracts show antioxidant potential, specific studies quantifying the antioxidant capacity of purified this compound through standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays were not detailed in the reviewed literature. Therefore, a quantitative assessment of its antioxidant activity and a detailed elucidation of its specific mechanisms of action remain to be thoroughly investigated.

Free Radical Scavenging Assays

The antioxidant potential of a compound is often initially evaluated through its ability to neutralize synthetic free radicals in chemical assays. Two of the most common methods for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. cabidigitallibrary.orgresearchgate.net These tests are spectrophotometric and measure the reduction of a colored radical solution upon interaction with an antioxidant. scielo.org.pe

The DPPH assay utilizes a stable free radical that has a deep violet color in solution. unair.ac.id When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized, and the color of the solution fades to yellow. cabidigitallibrary.orgunair.ac.id This change in color is measured as a decrease in absorbance at a specific wavelength, typically around 517 nm. cabidigitallibrary.org The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. phcogres.comumy.ac.id A lower IC50 value indicates a higher antioxidant capacity. nih.gov

Similarly, the ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+). scielo.org.peglobalresearchonline.net The presence of an antioxidant compound quenches this radical, leading to a loss of color that is measured by absorbance, usually at 734 nm. scielo.org.pephcogres.com This assay is applicable to both hydrophilic and lipophilic compounds. scielo.org.pe The results are often compared to a standard antioxidant like Trolox and can also be expressed as an IC50 value. globalresearchonline.netnih.gov

While these assays are fundamental for screening, specific IC50 values or detailed research findings regarding the direct free radical scavenging activity of this compound in DPPH and ABTS assays are not extensively detailed in publicly available preclinical studies.

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, a compound's antioxidant effect can be mediated through the modulation of endogenous cellular defense mechanisms. A key regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2). dovepress.commdpi.com Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.govfrontiersin.org

When cells are exposed to oxidative stress, specific sensors in Keap1 are modified, causing it to release Nrf2. dovepress.com The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. nih.govfrontiersin.org This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx). mdpi.commdpi.com These enzymes are crucial for detoxifying reactive oxygen species (ROS); for instance, SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. mdpi.com Activation of the Nrf2 pathway can also suppress the transcription of pro-inflammatory cytokines. mdpi.com

Investigations into whether this compound specifically activates the Nrf2 signaling pathway and subsequently enhances the expression of these antioxidant enzymes are a critical area for future research, as specific data from preclinical models are not currently available.

Cardio-protective Effects of this compound

In vitro Cardioprotective Mechanisms

In vitro models are essential for elucidating the direct cellular mechanisms of cardioprotective agents. A widely used model in cardiovascular research is the H9c2 cell line, which is derived from embryonic rat heart tissue. ankaratipfakultesimecmuasi.netnih.gov These cells, while being myoblasts, can be differentiated to exhibit characteristics of cardiomyocytes, making them a valuable tool for studying cellular processes like apoptosis (programmed cell death), hypertrophy, and oxidative stress in a cardiac context. nih.govresearchgate.netnih.gov

Cardiomyocyte apoptosis is a significant contributor to heart damage, particularly following events like myocardial ischemia-reperfusion injury. nih.gov In laboratory settings, H9c2 cells can be subjected to stressors like hypoxia-reoxygenation or chemical inducers to mimic these pathological conditions. nih.gov The protective effect of a test compound can then be evaluated by measuring markers of apoptosis, such as the activity of caspases or the expression of proteins from the Bcl-2 family. mdpi.com For example, a compound that prevents the reduction in cell viability and inhibits apoptosis in H9c2 cells treated with a cardiotoxic agent like doxorubicin (B1662922) would be considered to have in vitro cardioprotective potential. mdpi.com

Currently, specific studies detailing the effects of this compound on H9c2 cells or other cardiomyocyte models to prevent apoptosis or other forms of cellular injury have not been extensively reported.

In vivo Models of Cardiovascular Health

To assess the cardioprotective effects of a compound in a whole-organism context, researchers utilize various in vivo animal models. mdpi.com A common and clinically relevant model is the murine model of myocardial ischemia-reperfusion (I/R) injury. aging-us.comnih.gov This procedure typically involves the temporary ligation of a major coronary artery, such as the left anterior descending (LAD) artery, for a defined period (e.g., 30-60 minutes), followed by the release of the ligature to allow reperfusion of the blood flow. aging-us.comnih.gov

This I/R process paradoxically causes significant damage to the heart tissue, including cardiomyocyte death, inflammation, and oxidative stress, mimicking the events of a heart attack and subsequent clinical intervention. nih.govfrontiersin.org The efficacy of a potential cardioprotective agent can be assessed by measuring outcomes such as the infarct size (the area of dead heart tissue), cardiac function via echocardiography, levels of cardiac enzymes in the blood, and markers of apoptosis and inflammation within the heart tissue. mdpi.comaging-us.com

Preclinical studies investigating the efficacy of this compound in such in vivo models of cardiovascular disease are required to establish its potential as a cardioprotective agent.

Additional Preclinical Pharmacological Investigations

Anti-bacterial Properties

The initial assessment of a compound's antibacterial properties involves determining its Minimum Inhibitory Concentration (MIC). nih.govfrontiersin.org The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a specific microorganism after a set incubation period. mdpi.commdpi.com This is a fundamental measure of the agent's potency. mdpi.com

To determine the MIC, a method such as broth microdilution is often used, where a standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. mdpi.com Following incubation, the wells are visually inspected for turbidity to identify the MIC value. peerj.com

A related and important parameter is the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the agent that kills 99.9% of the initial bacterial inoculum. nih.govfrontiersin.org The MBC is determined by taking samples from the clear wells of the MIC test and plating them on agar (B569324) plates that are free of the antimicrobial agent. The lack of growth on these plates indicates a bactericidal effect. mdpi.com These assays are crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Specific research data detailing the MIC or MBC values of this compound against common pathogenic bacteria such as Staphylococcus aureus or Escherichia coli are not widely available in the current scientific literature.

Anti-fatigue and Anti-ulcer Activities

This compound has demonstrated notable anti-fatigue and anti-ulcer properties in preclinical research. Studies suggest that its anti-fatigue effects may be linked to its ability to mitigate oxidative stress and inflammation, as well as normalize energy metabolism. nih.gov In models of chronic fatigue, compounds with similar properties have been shown to improve exercise tolerance and reduce immobility time. nih.gov The mechanisms often involve the modulation of oxidative stress biomarkers, antioxidant enzymes, and inflammatory cytokines in muscle tissues. nih.gov

The anti-ulcer activity of compounds like this compound is often attributed to their ability to protect the gastric mucosa. nih.gov This protective effect can be achieved through various mechanisms, including the inhibition of pro-inflammatory factors and the reduction of bacterial load. nih.gov Research on various plant-derived extracts has shown that they can be effective against ulcers induced by different agents like alcohol and non-steroidal anti-inflammatory drugs (NSAIDs). bioline.org.brscielo.br The anti-ulcer potential is often linked to the presence of phytochemicals such as flavonoids, tannins, and phenolic acids which are known to have gastroprotective effects. scielo.br These compounds can enhance the defensive factors of the gastric mucosa, helping to restore the balance between offensive and defensive mechanisms in the gut. bioline.org.br

Table 1: Summary of Anti-fatigue and Anti-ulcer Activities in Preclinical Models

| Activity | Model | Key Findings | Potential Mechanisms |

| Anti-fatigue | Chronic forced exercise in mice | Increased exercise ability and latency times; decreased immobility. nih.gov | Attenuation of oxidative and inflammatory responses; normalization of energy metabolism. nih.gov |

| Anti-ulcer | Chemically-induced ulcer models (e.g., ethanol (B145695), indomethacin) | Reduction in ulcer formation and severity. nih.gov | Increased mucus production; antioxidant and anti-inflammatory effects. nih.gov |

Nootropic or Memory-boosting Effects in Animal Models

This compound is being investigated for its potential nootropic, or memory-enhancing, effects. The term "nootropic" refers to substances that can improve cognitive functions such as memory, motivation, and attention. nih.gov Preclinical studies often utilize animal models of amnesia induced by drugs like scopolamine (B1681570) or diazepam to evaluate the efficacy of potential nootropic agents. ijbcp.com

The mechanisms underlying the nootropic effects of natural compounds are often multifaceted. One key pathway involves the cholinergic system, where inhibition of the enzyme acetylcholinesterase (AChE) leads to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for learning and memory. turkjps.org Additionally, antioxidant properties play a significant role by protecting brain tissue from oxidative damage caused by free radicals, a factor implicated in neurodegenerative disorders. ijbcp.com Compounds with these properties have been shown to reverse memory deficits in behavioral tests like the elevated plus-maze and Morris water maze. ijbcp.com

Table 2: Nootropic Effects in Animal Models

| Animal Model | Behavioral Test | Key Findings | Proposed Mechanisms of Action |

| Scopolamine-induced amnesia in rats/mice | Elevated Plus Maze, Morris Water Maze | Reversal of induced memory deficits; decreased transfer latency and increased exploration. ijbcp.com | Inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels; antioxidant effects protecting against neuronal damage. ijbcp.comturkjps.org |

| Diazepam-induced amnesia in mice | Not specified | Not specified | Not specified |

Hepatoprotective Effects and Anti-fibrotic Mechanisms (e.g., TGF-β/Smad Pathway)

This compound has been identified as a component of plant extracts that exhibit significant hepatoprotective and anti-fibrotic activities. nih.gov The primary mechanism implicated in these effects is the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is a key regulator of liver fibrosis. nih.govfrontiersin.org

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the activation of hepatic stellate cells (HSCs). frontiersin.org The TGF-β1 cytokine is a potent activator of HSCs, promoting their transformation into myofibroblasts that produce large amounts of collagen. frontiersin.org The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3 proteins, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of fibrotic genes. mdpi.com

Research has shown that total polyphenolic glycoside extracts containing this compound can ameliorate hepatic fibrosis by promoting the apoptosis (programmed cell death) of activated HSCs. nih.gov This is achieved by interfering with the TGF-β/Smad signaling pathway, potentially by upregulating inhibitory Smad7, which blocks the phosphorylation of Smad2/3. nih.gov By inhibiting this pathway, these compounds can effectively reduce the production of fibrotic proteins and mitigate liver damage. nih.gov

Table 3: Hepatoprotective and Anti-fibrotic Mechanisms

| Mechanism | Key Molecular Targets | Effect on Liver Cells | Outcome |

| Inhibition of TGF-β/Smad Pathway | TGF-β1, Smad2, Smad3 | Promotes apoptosis of activated hepatic stellate cells (HSCs). nih.gov | Amelioration of hepatic fibrosis. nih.gov |

| Upregulation of Inhibitory Smads | Smad7 | Blocks TGF-β receptor-mediated phosphorylation of Smad2/3. nih.gov | Reduced transcription of pro-fibrotic genes. nih.gov |

Potential in Vascular Dementia Models

The potential of this compound in the context of vascular dementia (VaD) is an emerging area of interest. VaD is the second most common type of dementia and is caused by reduced blood flow to the brain, leading to cognitive decline. nih.gov Animal models of VaD are crucial for understanding the disease and testing potential therapies. nih.gov These models often involve creating conditions of chronic cerebral hypoperfusion, such as through the bilateral occlusion of the carotid arteries in rats, which leads to white matter damage and cognitive deficits. nih.gov

The neuroprotective effects of compounds like this compound could be beneficial in VaD. The pathophysiology of VaD involves multiple factors, including neuroinflammation, oxidative stress, and neuronal cell death. frontiersin.org Nootropic agents often exert their effects by enhancing cholinergic function, reducing oxidative stress, and exhibiting anti-inflammatory properties. ijbcp.comturkjps.org These mechanisms are highly relevant to the underlying pathology of VaD. For instance, by protecting against neuronal damage and improving cerebral blood flow, such compounds could potentially mitigate the cognitive impairments seen in VaD. nih.gov

Systems Pharmacology and Network Analysis of this compound

Systems pharmacology offers a holistic approach to understanding the complex interactions of a compound like this compound within a biological system. frontiersin.org This methodology integrates computational and experimental techniques to analyze the multiple targets of a drug and its effects on biological networks. nih.govnih.gov For a natural compound, which may act on multiple targets, network pharmacology is particularly useful for elucidating its mechanisms of action. frontiersin.org

A network pharmacology analysis of this compound would involve several steps. First, potential protein targets of the compound would be identified using computational databases and prediction tools. amegroups.org These targets would then be mapped onto protein-protein interaction (PPI) networks to understand their broader biological context. amegroups.org By analyzing the topology of these networks, key proteins and pathways that are significantly affected by this compound can be identified. nih.gov This approach can reveal how the compound exerts its therapeutic effects, for instance, by modulating pathways related to inflammation, oxidative stress, or apoptosis. amegroups.org This systems-level understanding can help to identify novel therapeutic applications and provide a more comprehensive picture of the compound's pharmacological profile. nih.gov

Structure Activity Relationship Sar Studies and Synthetic Modifications of Lamiophlomioside a

Identification of Pharmacophore and Key Structural Motifs for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of functional groups that interact with biological targets. dotmatics.comwikipedia.orgstudysmarter.co.uk This concept, known as the structure-activity relationship (SAR), is fundamental in medicinal chemistry. dotmatics.comwikipedia.orgstudysmarter.co.uk For Lamiophlomioside A, identifying the pharmacophore—the essential ensemble of steric and electronic features for optimal biological interaction—is a critical first step in harnessing its therapeutic potential. dovepress.com

Table 1: Potential Key Structural Features of this compound for Biological Activity

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Catechol Moiety | Antioxidant properties, metal chelation, hydrogen bonding interactions. |

| Caffeoyl Group | Extended conjugation, potential for π-π stacking, hydrogen bonding. |

| Glycosidic Linkages | Influence on solubility, bioavailability, and interaction with specific transporters or enzymes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com These models are invaluable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thus saving significant time and resources. frontiersin.org

Computational Approaches to Predict Activity

The development of QSAR models relies heavily on computational approaches. frontiersin.org These methods transform molecular structures into numerical descriptors that quantify various physicochemical properties. jocpr.com Machine learning algorithms, such as support vector machines (SVM) and neural networks, are then employed to establish a relationship between these descriptors and the observed biological activity. frontiersin.orgmdpi.com For this compound derivatives, computational tools can predict a range of properties, including binding affinity to a target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects. frontiersin.orgrepo4.eu

Prediction of Biological Activity from Molecular Structure

By analyzing a dataset of this compound analogs with known biological activities, a QSAR model can be trained to recognize the structural features that are either beneficial or detrimental to the desired effect. mdpi.com The model can then predict the activity of novel, hypothetical structures. nih.gov This predictive power allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. openreview.netrsc.org The accuracy of these predictions is crucial and depends on the quality of the input data and the robustness of the statistical model. nih.gov

Design and Synthesis of this compound Analogs

The insights gained from SAR and QSAR studies guide the rational design and synthesis of novel this compound analogs with potentially improved therapeutic properties. nih.govnih.gov

Targeted Modifications of Glycosidic Moiety

The sugar units of this compound play a significant role in its pharmacokinetic and pharmacodynamic properties. Targeted modifications to the glycosidic moiety can lead to analogs with enhanced characteristics.

Table 2: Examples of Targeted Modifications of the Glycosidic Moiety

| Modification Strategy | Rationale |

|---|---|

| Alteration of Glycosidic Linkages | Changing the anomeric configuration (α to β or vice versa) or the linkage position can affect enzymatic stability and receptor binding. |

| Substitution of Sugar Units | Replacing the rhamnose or glucose with other monosaccharides (e.g., xylose, arabinose) can alter solubility and bioavailability. |

| Acylation or Alkylation of Hydroxyl Groups | Modifying the free hydroxyl groups on the sugar rings can impact lipophilicity and cell membrane permeability. |

| Removal of Sugar Units | Stepwise removal of the sugar units can help to determine the minimal structural requirements for activity and simplify the molecule for easier synthesis. |

Alterations of the Phenylethanoid Aglycone Structure

The phenylethanoid aglycone is considered the primary pharmacophore in many related compounds. researchgate.net Modifications to this part of the molecule are expected to have a significant impact on biological activity.

Table 3: Examples of Alterations to the Phenylethanoid Aglycone

| Modification Strategy | Rationale |

|---|---|

| Modification of the Catechol Group | Methylation, halogenation, or replacement of the hydroxyl groups can modulate antioxidant activity and metabolic stability. |

| Alteration of the Ethyl Linker | Changing the length or rigidity of the ethyl chain can affect the spatial orientation of the phenyl and glycosidic parts of the molecule, influencing receptor fit. |

| Modification of the Caffeoyl Moiety | Altering the substitution pattern on the aromatic ring or modifying the double bond can impact the electronic properties and reactivity of the molecule. |

| Ester to Amide Isosteric Replacement | Replacing the ester linkage with an amide bond can increase metabolic stability and introduce new hydrogen bonding capabilities. |

Through a systematic approach of SAR analysis, QSAR modeling, and targeted synthetic modifications, the therapeutic potential of this compound can be further explored and optimized, paving the way for the development of new and effective drug candidates.

Impact of Functional Group Modifications on Biological Potency and Selectivity

No research data is available to populate this section.

Comparative Pharmacological Evaluation of Synthetic Analogs

No research data is available to populate this section.

This report will be updated if and when relevant research on this compound becomes publicly accessible.

Future Research Directions and Therapeutic Prospects of Lamiophlomioside a

Exploration of Novel Pharmacological Targets and Signaling Pathways